molecular formula C20H19ClN4O2 B4440736 2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4440736
M. Wt: 382.8 g/mol
InChI Key: OLXDCZHTHMXKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the pathogenesis of various diseases. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have anti-microbial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its potential therapeutic applications. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to further investigate its potential therapeutic applications in various fields of science. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on optimizing the synthesis method to make the compound more readily available for research purposes.

Scientific Research Applications

2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been studied for its potential therapeutic applications in various fields of science. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-16-8-6-15(7-9-16)19(26)24-18-5-2-1-4-17(18)20(27)23-10-3-12-25-13-11-22-14-25/h1-2,4-9,11,13-14H,3,10,12H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXDCZHTHMXKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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